molecular formula C11H9Cl B169833 3-Chloro-1-methylnaphthalene CAS No. 104415-92-1

3-Chloro-1-methylnaphthalene

Cat. No. B169833
M. Wt: 176.64 g/mol
InChI Key: OXAHAOCNSXWPED-UHFFFAOYSA-N
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Description

3-Chloro-1-methylnaphthalene is a chemical compound with the molecular formula C11H9Cl . It has an average mass of 176.642 Da and a monoisotopic mass of 176.039276 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with a chlorine atom substituted at the 3rd position and a methyl group substituted at the 1st position .


Physical And Chemical Properties Analysis

3-Chloro-1-methylnaphthalene has a molecular formula of C11H9Cl, an average mass of 176.642 Da, and a monoisotopic mass of 176.039276 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.

properties

IUPAC Name

3-chloro-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAHAOCNSXWPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595489
Record name 3-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methylnaphthalene

CAS RN

104415-92-1
Record name 3-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A three-neck round-bottomed flask was equipped with a reflux condenser and two addition funnels. Dry DME(200 ml) was introduced into the flask and 4-chloro-6-methyl-2-pyrone(3.24 g, 22.4 mmol) prepared according to the procedure described in a literature (see: M. J. D. Van Dam et F. KOGL, Recueil 83, 39, 1964) from 4-hydroxy-6-methyl-2-pyrone and phosphorusoxychloride, and trifluoroacetic acid(0.1 ml) were added thereto. Isoamylnitrite(3.15 g, 26.9 mmol) and anthranilic acid(3.69 g, 26.9 mmol) each dissolved in DME(50 ml) were introduced into the respective funnels. The isoamylnitrite solution and anthranilic acid solution were added dropwise simultaneously while keeping the reflux condition. After confirming that the starting materials were completely used, addition was stopped and the reaction solution was cooled. The solvent was removed under reduced pressure and the residue was dissolved in methyene chloride(100 ml) and the organic layer was sequentially washed with 5% aqueous hydrochloric acid solution, 5% aqueous sodium hydroxide solution and water. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to column chromatography(eluent: n-hexane/ethylacetate=9/1, v/v) to give 2.60 g(14.7 mmol, Yield 55%) of the title compound.
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
n-hexane ethylacetate
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
0.1 mL
Type
reactant
Reaction Step Five
Quantity
3.15 g
Type
reactant
Reaction Step Six
Quantity
3.69 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven
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0 (± 1) mol
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reactant
Reaction Step Seven
Yield
55%

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